molecular formula C15H25N6O5Cl B601551 Ganciclovir Impurity N CAS No. 1401562-16-0

Ganciclovir Impurity N

Cat. No.: B601551
CAS No.: 1401562-16-0
M. Wt: 404.86
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganciclovir Impurity N is a byproduct formed during the synthesis of Ganciclovir, an antiviral medication used primarily to treat cytomegalovirus infections. This impurity is significant in pharmaceutical research as it helps in understanding the purity and stability of the drug, ensuring its safety and efficacy.

Biochemical Analysis

Biochemical Properties

Ganciclovir Impurity N, like its parent compound Ganciclovir, is likely to interact with various enzymes and proteins in the body. The primary mechanism of action of Ganciclovir involves the inhibition of viral DNA replication . This process begins with the initial phosphorylation of Ganciclovir by a viral kinase, followed by further phosphorylation by cellular kinases to generate the toxic triphosphate form of Ganciclovir . It is plausible that this compound may interact with similar biomolecules and participate in analogous biochemical reactions.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to Ganciclovir, it may influence cell function in a similar manner. Ganciclovir has been shown to have significant effects on various types of cells, particularly those infected with cytomegalovirus . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ganciclovir’s mechanism of action involves its conversion to a triphosphate form, which inhibits DNA polymerase and gets incorporated into viral DNA, thereby preventing its replication . This compound may exert its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

Studies on Ganciclovir have shown that it can be separated completely from known impurities and degradation products under various conditions .

Dosage Effects in Animal Models

Ganciclovir has been shown to have dosage-dependent effects in animal models .

Metabolic Pathways

Ganciclovir is known to undergo little to no metabolism, with about 90% of the drug being eliminated unchanged in the urine .

Transport and Distribution

Ganciclovir is known to be transported and distributed within cells via active and passive diffusion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ganciclovir Impurity N involves several steps, starting with the condensation of Ganciclovir with acetic acid in N,N-dimethylformamide (DMF) in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction forms acetoxy intermediates, which are then hydrolyzed under basic conditions and hydrogenated in the presence of Palladium on carbon and hydrogen in the presence of hydrochloric acid in ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain consistency and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor and validate the impurity levels .

Chemical Reactions Analysis

Types of Reactions: Ganciclovir Impurity N undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Ganciclovir Impurity N is valuable in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ganciclovir Impurity N is not as well-studied as the parent compound, Ganciclovir. it is known that Ganciclovir inhibits viral replication by incorporating into viral DNA, leading to defective DNA and halting viral machinery. The impurity may interfere with this process, affecting the overall efficacy of the drug .

Comparison with Similar Compounds

    Ganciclovir Impurity A: 9-[(2-Chloroprop-2-en-1-yl)oxy]methyl]guanine

    Ganciclovir Impurity B: Ganciclovir Mono-O-propionate

    Ganciclovir Impurity C: 2’-Monodehydroxy-2’-chloro Ganciclovir

    Ganciclovir Impurity E: Iso Ganciclovir

    Ganciclovir Impurity F: Guanine.

Uniqueness: Ganciclovir Impurity N is unique due to its specific formation pathway and its potential impact on the stability and efficacy of Ganciclovir. Unlike other impurities, it may have distinct chemical properties and reactivity, making it a critical focus in pharmaceutical research and quality control .

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H/t9?,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXYIRLWWGUICN-FTCYEJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401562-16-0
Record name GANCICLOVIR MONO-N-METHYL VALINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RVD2EG6AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganciclovir Impurity N
Reactant of Route 2
Ganciclovir Impurity N
Reactant of Route 3
Ganciclovir Impurity N
Reactant of Route 4
Ganciclovir Impurity N
Reactant of Route 5
Ganciclovir Impurity N
Reactant of Route 6
Ganciclovir Impurity N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.